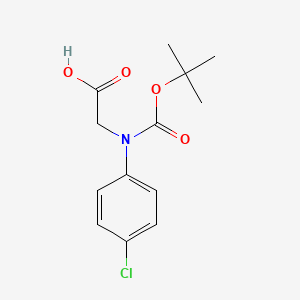

N-Boc-(4-chlorophenyl)glycine

Description

Overview of N-Boc-(4-chlorophenyl)glycine as a Chiral Building Block

This compound serves as a quintessential example of a chiral building block in modern synthetic chemistry. The presence of the 4-chlorophenyl group attached to the α-carbon renders the molecule chiral, meaning it exists in two non-superimposable mirror-image forms (enantiomers). This chirality is fundamental to its application, as the biological activity of many pharmaceuticals is highly dependent on their stereochemistry.

This compound is typically utilized in the asymmetric synthesis of more complex chiral molecules, including peptide analogues and other pharmacologically relevant structures. cymitquimica.com The Boc protecting group is stable under a variety of reaction conditions but can be easily removed with mild acids, allowing for the selective deprotection and subsequent reaction of the amino group. This controlled reactivity is essential in multi-step syntheses where various functional groups must be manipulated without interfering with others. nih.gov

Table 1: Physicochemical Properties of this compound Below is an interactive table summarizing the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C13H16ClNO4 | cymitquimica.comchemicalbook.com |

| Molecular Weight | 285.72 g/mol | cymitquimica.comchemicalbook.com |

| Appearance | Solid | cymitquimica.comfluorochem.co.uk |

| Purity | Typically ≥95% | fluorochem.co.uk |

| CAS Number | 53994-85-7 (D-form) | cymitquimica.comfluorochem.co.uk |

| CAS Number | 209525-73-5 (DL-form) | oakwoodchemical.com |

| IUPAC Name | 2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Significance of Substituted Glycine (B1666218) Derivatives in Advanced Organic Synthesis

Substituted glycine derivatives, the class of compounds to which this compound belongs, are of paramount importance in advanced organic synthesis. Glycine is the simplest amino acid, lacking a side chain, which makes its derivatives a versatile scaffold for introducing a wide array of functional groups at the α-carbon. acs.orgresearchgate.net

These derivatives are foundational for creating non-natural amino acids (nnAAs). The incorporation of nnAAs into peptides can dramatically alter their properties, leading to enhanced stability, increased potency, and improved bioavailability. nih.gov For instance, modifying a peptide with a substituted glycine derivative can confer resistance to enzymatic degradation, a common challenge in the development of peptide-based therapeutics. nih.gov

Furthermore, the development of green chemistry approaches for synthesizing N-substituted glycine derivatives highlights their importance and the ongoing effort to produce these valuable compounds sustainably. acs.orgnih.gov Research in this area also extends to the α-C–H functionalization of glycine derivatives, a strategy that opens up expedient and sustainable routes to biologically important molecules. rsc.org

Historical Development of Synthetic Strategies for Non-Natural Amino Acid Analogues

The synthesis of non-natural amino acid analogues has evolved significantly over the past few decades, driven by their increasing importance in chemical biology and drug discovery. Early pioneering work in the late 1980s demonstrated the feasibility of incorporating nnAAs into proteins, sparking widespread interest. researchgate.netbuffalo.edu

Historically, non-ribosomal peptides (NRPs) synthesized by bacteria and fungi served as a natural source of peptides containing non-proteinogenic amino acids. nih.gov These natural products, such as penicillin and cyclosporine, demonstrated the powerful biological activities that could be achieved with nnAAs. nih.gov

Chemical synthesis methods were subsequently developed to create a broader range of nnAAs. These routes often involve strategies like the alkylation of glycine equivalents and various amination reactions. nih.gov However, controlling the stereochemistry of the final product remained a significant challenge. nih.gov

A major breakthrough came with the development of genetic code expansion. This technology allows for the site-specific incorporation of nnAAs into proteins within living cells by engineering orthogonal aminoacyl-tRNA synthetase/tRNA pairs. researchgate.net This has revolutionized the ability to create novel proteins with tailored functions. nih.govacs.org

Theoretical Frameworks for Enantioselective Synthesis of alpha-Amino Acids

The synthesis of single-enantiomer α-amino acids is a central challenge in organic chemistry, and several theoretical frameworks guide the development of enantioselective methods. The goal is to control the three-dimensional arrangement of atoms during a chemical reaction to produce one enantiomer preferentially over the other.

Organocatalysis has emerged as a powerful strategy. This approach uses small organic molecules as catalysts to mimic the function of enzymes in natural biosynthetic pathways. rsc.org Asymmetric organocatalytic strategies for synthesizing noncanonical amino acids include classic reactions like the Strecker, aza-Henry (nitro-Mannich), and Mannich reactions, which have been adapted to produce chiral amino acid derivatives with high enantiopurity. rsc.org

Transition-metal catalysis is another cornerstone of enantioselective synthesis. For example, a tandem relay catalysis protocol using both palladium and isothiourea catalysts has been developed for the enantioselective synthesis of α-amino acid derivatives. acs.org In this process, the palladium catalyst facilitates an initial bond formation, and the chiral isothiourea catalyst controls the subsequent enantioselective rearrangement. acs.org

A key theoretical concept in these catalytic systems is the role of the chiral catalyst in creating a diastereomeric transition state. For instance, chiral phosphoric acids can act as proton shuttles, promoting a reaction pathway that leads to the desired enantiomer while disfavoring the pathway that forms the other. rsc.org This control over the reaction's energetic landscape is fundamental to achieving high enantioselectivity. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C13H16ClNO4 |

|---|---|

Molecular Weight |

285.72 g/mol |

IUPAC Name |

2-[4-chloro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,16,17) |

InChI Key |

FPRRDNKPHINQNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Boc 4 Chlorophenyl Glycine

Asymmetric Synthesis Approaches to Enantiopure N-Boc-(4-chlorophenyl)glycine

Asymmetric synthesis aims to directly produce one enantiomer in excess over the other. This is achieved by using chiral influences such as auxiliaries, catalysts, or enzymes that create a chiral environment for the reaction.

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is formed, the auxiliary is removed and can often be recovered for reuse. This strategy is well-established for the synthesis of α-amino acids.

In the context of this compound, a common approach involves the alkylation or arylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary. Evans' oxazolidinones and pseudoephenamine amides are prominent examples of auxiliaries used for such transformations. nih.gov The process typically involves attaching the glycine moiety to the auxiliary, followed by deprotonation to form a chiral enolate. This enolate then reacts with a 4-chlorophenylating agent. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, resulting in a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched amino acid. nih.gov

| Chiral Auxiliary | Reaction Type | Typical Diastereomeric Excess (d.e.) | Reference |

| Evans' Oxazolidinone | Enolate Alkylation | >95% | |

| Pseudoephenamine | Enolate Alkylation | >90% | nih.gov |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Alkylation of Ni(II) complex of glycine | High | tcichemicals.com |

This table presents typical performance for these auxiliaries in asymmetric amino acid synthesis; specific results for this compound may vary.

Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries.

Organocatalysis: Chiral small organic molecules are used to catalyze stereoselective transformations. For the synthesis of arylglycines, organocatalytic methods such as the asymmetric Strecker reaction or Friedel-Crafts alkylations are relevant. For instance, a chiral squaramide or thiourea-based catalyst can facilitate the enantioselective addition of cyanide to an imine derived from 4-chlorobenzaldehyde (B46862), which can then be hydrolyzed and protected to give the target compound. rsc.org Similarly, an asymmetric Friedel-Crafts reaction between 4-chlorobenzene and an electrophilic glycine equivalent, catalyzed by a chiral phosphoric acid, represents another potential route.

Metal-Catalyzed Transformations: Chiral complexes of transition metals are powerful catalysts for asymmetric synthesis. Copper-catalyzed reactions, in particular, have been explored for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org An enantioselective copper-catalyzed arylation of a glycine Schiff base with a 4-chlorophenylboronic acid derivative could provide a direct route to the desired product. The stereochemical outcome is controlled by the chiral ligand coordinated to the copper center. beilstein-journals.org Another approach involves the zinc-mediated addition of an organic halide to a glycine cation equivalent, which has been used to prepare various N-protected amino acids. google.com

| Catalyst Type | Ligand/Catalyst Example | Reaction | Typical Enantiomeric Excess (e.e.) | Reference |

| Organocatalyst | Hydroquinine-derived squaramide | Aza-Michael Addition | up to >99% | rsc.org |

| Metal Catalyst | CuI / Chiral Diamine | C-N Coupling | up to >99% | beilstein-journals.org |

| Organocatalyst | Jørgensen–Hayashi catalyst | 1,4-Addition | High | mdpi.com |

This table illustrates the effectiveness of various catalytic systems in related asymmetric reactions.

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. Chemoenzymatic synthesis combines traditional chemical steps with enzymatic reactions. nih.gov This approach is particularly powerful for producing optically pure amino acids. nih.gov

A highly relevant strategy for synthesizing (S)-(4-chlorophenyl)glycine involves the reductive amination of the corresponding α-keto acid, (4-chlorophenyl)glyoxylic acid. This prochiral keto acid can be synthesized chemically and then subjected to an enantioselective amination catalyzed by an amino acid dehydrogenase, such as leucine (B10760876) dehydrogenase (LeuDH). nih.gov The process requires a stoichiometric amount of a hydride donor, typically NADH, which is regenerated in situ using a secondary enzyme system, like glucose dehydrogenase (GDH) with glucose as the ultimate reductant. nih.gov Protein engineering of the dehydrogenase can be employed to enhance its activity and selectivity for non-natural substrates like (4-chlorophenyl)glyoxylic acid. nih.gov The resulting (S)-(4-chlorophenyl)glycine can then be easily protected with a Boc group.

| Enzyme | Reaction Type | Substrate | Product | Key Features | Reference |

| Leucine Dehydrogenase (LeuDH) | Reductive Amination | (4-chlorophenyl)glyoxylic acid | (S)-(4-chlorophenyl)glycine | High enantioselectivity, coupled with NADH regeneration | nih.gov |

| Lipase | Dynamic Kinetic Resolution | Racemic N-alkyl amino esters | Enantiopure N-alkyl amino acids | Efficient resolution under aqueous conditions | nih.gov |

Diastereoselective Synthesis Strategies Utilizing Chiral Precursors

Diastereoselective synthesis involves using a substrate that already contains one or more stereocenters to control the formation of a new stereocenter. The existing chirality biases the reaction pathway to favor the formation of one diastereomer over others.

The chiral pool refers to the collection of inexpensive, enantiopure compounds available from natural sources, such as amino acids, sugars, and terpenes. These materials can serve as versatile starting points for the synthesis of complex chiral molecules.

A potential route to this compound could begin with a chiral pool-derived building block, such as a 6-methyl δ-lactol, which can function as a chiral glycine equivalent. researchgate.net The hydroxyl group of the lactol can be converted into a leaving group, and the resulting chiral electrophile can be subjected to nucleophilic substitution with a 4-chlorophenyl organometallic reagent. The stereocenter in the lactol backbone would direct the approach of the nucleophile, leading to a diastereoselective reaction. Subsequent transformation of the lactol structure and Boc-protection would afford the final product.

Diastereoselective addition reactions are a cornerstone of asymmetric synthesis. This strategy often involves the addition of a nucleophile to a C=N or C=O bond of a chiral substrate.

For the synthesis of this compound, a chiral imine or iminium ion can be used as an electrophile. For example, an imine can be formed between glyoxylic acid and a chiral amine (e.g., (R)-α-methylbenzylamine). The addition of a 4-chlorophenyl Grignard or organolithium reagent to this chiral imine would proceed diastereoselectively, guided by the existing stereocenter of the amine. After the addition, the chiral amine moiety can be cleaved, typically by hydrogenolysis, and the amino group can be protected with a Boc group to yield the desired product. The efficiency of such reactions depends on the ability of the chiral group to effectively shield one face of the imine.

Protecting Group Strategies: Emphasis on the N-Boc Moiety

The tert-butoxycarbonyl (Boc) group is a cornerstone in the synthesis of peptides and other complex molecules containing amino functionalities. Its widespread use is attributed to its stability under a range of reaction conditions and the relative ease of its introduction and removal.

The introduction of the N-Boc protecting group onto the (4-chlorophenyl)glycine scaffold is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O). This reaction is generally carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the carbonyl carbon of the Boc anhydride. Common bases include triethylamine (B128534) (TEA) and sodium hydroxide. The reaction can be performed in various solvents, including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and aqueous mixtures.

The removal of the N-Boc group, or deprotection, is characteristically accomplished under acidic conditions. A solution of trifluoroacetic acid (TFA) in a solvent like DCM is a standard reagent for this purpose. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine. Other acidic reagents, such as hydrochloric acid (HCl) in methanol (B129727) or ethyl acetate (B1210297), can also be employed. The acid-lability of the Boc group is a key feature that allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions.

A summary of common conditions for the introduction and removal of the N-Boc group is presented in the table below.

| Process | Reagents | Typical Solvents |

| Introduction (Protection) | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., TEA, NaOH) | Tetrahydrofuran (THF), Dichloromethane (DCM), Water |

| Removal (Deprotection) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), Methanol, Ethyl Acetate |

In the multi-step synthesis of complex molecules, such as peptides containing this compound, the concept of orthogonal protecting groups is of paramount importance. Orthogonality refers to the use of multiple protecting groups in a single molecule, where each type of protecting group can be removed under specific conditions without affecting the others. This strategy allows for the selective deprotection of one functional group while others remain protected, enabling sequential chemical transformations at different sites of the molecule.

The N-Boc group is a key component of one of the major orthogonal protection schemes in peptide synthesis, often used in conjunction with benzyl (B1604629) (Bzl) or tert-butyl (tBu) based side-chain protecting groups and a base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group. In a scenario where this compound is incorporated into a peptide chain, the N-Boc group would serve as the temporary protecting group for the α-amino function. Side chains of other amino acids in the peptide would be protected with groups that are stable to the acidic conditions used for Boc removal but can be cleaved under different conditions (e.g., hydrogenolysis for Bzl groups or stronger acid for tBu groups).

The table below illustrates a common orthogonal protecting group strategy that could be employed in a synthesis involving this compound.

| Protecting Group | Function Protected | Deprotection Conditions | Orthogonal To |

| Boc | α-Amino group | Mild Acid (e.g., TFA) | Fmoc (Base-labile), Bzl (Hydrogenolysis) |

| Fmoc | α-Amino group | Base (e.g., Piperidine) | Boc (Acid-labile), Bzl (Hydrogenolysis) |

| Bzl | Side-chain (e.g., Ser, Thr, Asp, Glu) | Hydrogenolysis | Boc (Acid-labile), Fmoc (Base-labile) |

| tBu | Side-chain (e.g., Asp, Glu, Tyr) | Strong Acid (e.g., TFA) | Fmoc (Base-labile) |

This orthogonal approach provides the synthetic chemist with precise control over the sequence of bond-forming and deprotection steps, which is crucial for the successful synthesis of complex target molecules.

Alternative Synthetic Routes and Precursors for the (4-chlorophenyl)glycine Scaffold

While the direct N-Boc protection of commercially available (4-chlorophenyl)glycine is a common approach, the synthesis of the amino acid scaffold itself can be achieved through various methods. These alternative routes often start from readily available precursors and offer flexibility in the introduction of structural diversity. Two classical methods for the synthesis of α-amino acids that are applicable to the preparation of (4-chlorophenyl)glycine are the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com For the synthesis of (4-chlorophenyl)glycine, the starting aldehyde would be 4-chlorobenzaldehyde. The reaction proceeds through the formation of an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid. wikipedia.orgmasterorganicchemistry.com

The Bucherer-Bergs reaction provides a route to hydantoins, which can then be hydrolyzed to α-amino acids. wikipedia.orgalfa-chemistry.comnih.gov This method also utilizes 4-chlorobenzaldehyde as a precursor, which reacts with ammonium (B1175870) carbonate and potassium cyanide. wikipedia.orggoogle.com The resulting 5-(4-chlorophenyl)hydantoin can be isolated and subsequently hydrolyzed under acidic or basic conditions to yield (4-chlorophenyl)glycine. google.com

A general comparison of these two synthetic routes is provided in the table below.

| Synthetic Route | Precursors | Intermediate | Key Features |

| Strecker Synthesis | 4-chlorobenzaldehyde, Ammonia, Cyanide source (e.g., KCN) | α-aminonitrile | One-pot reaction to the aminonitrile; requires subsequent hydrolysis. wikipedia.orgmasterorganicchemistry.com |

| Bucherer-Bergs Reaction | 4-chlorobenzaldehyde, Ammonium carbonate, Cyanide source (e.g., KCN) | Hydantoin (B18101) | Forms a stable hydantoin intermediate which can be isolated before hydrolysis. wikipedia.orgnih.govgoogle.com |

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. The synthesis of this compound can be made more sustainable by focusing on key areas such as solvent choice and catalyst design.

A significant portion of chemical waste is generated from the use of volatile organic solvents. Efforts to make the synthesis of N-Boc protected amino acids greener often focus on reducing or eliminating the use of such solvents. Research has demonstrated that the N-Boc protection of amines can be carried out under solvent-free conditions, often with the aid of a catalyst.

Furthermore, water is an attractive alternative to organic solvents due to its low cost, non-toxicity, and non-flammability. nih.gov Catalyst-free N-tert-butoxycarbonylation of amines has been successfully achieved in water, offering a simple, efficient, and environmentally friendly protocol. nih.govorganic-chemistry.org These aqueous methods often result in high yields and chemoselectivity, avoiding the formation of common side products. organic-chemistry.org

The table below summarizes some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Advantages |

| Solvent Minimization | Performing N-Boc protection under solvent-free conditions. | Reduced solvent waste, simplified work-up. |

| Use of Sustainable Solvents | Utilizing water as a reaction medium for N-Boc protection. nih.gov | Environmentally benign, low cost, non-toxic. |

| Reusable Catalysts | Employing solid-supported acid catalysts (e.g., Amberlite-IR 120) for N-Boc protection. | Catalyst can be recovered and reused, minimizing waste. |

Mechanistic and Kinetic Investigations in N Boc 4 Chlorophenyl Glycine Synthesis

Elucidation of Reaction Mechanisms in Stereoselective Glycine (B1666218) Formation

The formation of N-Boc-(4-chlorophenyl)glycine with high stereoselectivity can be achieved through various synthetic strategies, with catalytic asymmetric methods being the most prominent. One of the well-explored approaches involves the palladium-catalyzed α-arylation of a chiral glycine equivalent.

A plausible mechanistic pathway for the palladium-catalyzed synthesis of arylglycine derivatives involves the α-arylation of a chiral nickel(II) glycinate (B8599266) complex. nih.gov This process is believed to proceed through a catalytic cycle initiated by the oxidative addition of the aryl halide (e.g., 4-chlorobromobenzene) to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with the enolized nickel(II) glycinate. Subsequent reductive elimination from the arylpalladium(II) intermediate furnishes the α-arylated glycine complex and regenerates the Pd(0) catalyst. The stereoselectivity of this reaction is primarily controlled by the chiral ligand coordinated to the nickel(II) center, which directs the approach of the arylpalladium species.

Another significant method is the three-component Petasis-type reaction involving a boronic acid, an amine, and a glyoxylic acid derivative. While this reaction can proceed without a catalyst to produce racemic products, its enantioselective variant can be achieved using a chiral catalyst. Mechanistic studies suggest that the reaction may involve the formation of an ate complex from the boronic acid, which then undergoes an intramolecular transfer of the aryl group.

Transition State Analysis and Stereocontrol Rationalization

The stereochemical outcome of the asymmetric synthesis of this compound is determined by the energetic differences between the diastereomeric transition states leading to the (R) and (S) enantiomers. Computational studies, often employed to rationalize the observed stereoselectivity, provide valuable insights into the geometry and energetics of these transition states.

For instance, in the context of enantioselective lithiation of N-Boc protected heterocycles, which shares mechanistic features with some approaches to chiral amino acids, computational studies have been instrumental. acs.orgnih.gov These studies have shown that the chiral ligand, such as (-)-sparteine (B7772259) or its analogues, coordinates to the lithium cation, creating a chiral environment around the deprotonation site. The transition state for the proton abstraction is a highly organized assembly involving the substrate, the organolithium base, and the chiral ligand. The steric and electronic interactions within this complex favor one transition state over the other, leading to the observed enantioselectivity. acs.org

In palladium-catalyzed arylations, the stereocontrol is rationalized by the interaction between the chiral ligand and the substrate within the coordination sphere of the metal. The chiral ligand creates a defined chiral pocket that forces the incoming aryl group to add to one face of the glycine enolate preferentially. The specific geometry of the transition state, including bond angles and distances, is influenced by the structure of the chiral ligand, the nature of the metal center, and the substrates.

Kinetic Studies of Key Steps and Reaction Pathway Optimization

In many catalytic asymmetric reactions, the rate-determining step can be the oxidative addition, transmetalation, or reductive elimination. For example, in a palladium-catalyzed coupling, the nature of the aryl halide and the phosphine (B1218219) ligand can significantly influence the rate of oxidative addition. Electron-deficient aryl halides and electron-rich, bulky phosphine ligands generally accelerate this step.

Kinetic resolution processes, where one enantiomer of a racemic starting material reacts faster than the other, are also relevant. In such cases, the relative rates of reaction for the two enantiomers determine the enantiomeric excess of the product and the unreacted starting material.

A study on the kinetics of N-Boc cleavage, a reaction often performed after the main synthetic steps, revealed a second-order dependence on the acid concentration for certain acids like HCl. researchgate.net This suggests a mechanism involving two molecules of acid in the rate-determining step, likely facilitating the departure of the tert-butyl cation. researchgate.net Understanding such kinetics is crucial for optimizing deprotection steps without compromising the integrity of the desired product.

Role of Catalysts and Additives in Directing Stereochemical Outcome

The choice of catalyst and additives is paramount in achieving high stereoselectivity in the synthesis of this compound. Chiral ligands, in particular, play a central role in creating the asymmetric environment necessary for enantiocontrol.

In palladium-catalyzed reactions, a variety of chiral phosphine ligands have been developed and successfully applied. The structure of the ligand, including its bite angle, steric bulk, and electronic properties, directly influences the enantioselectivity and catalytic activity. For instance, ligands with a larger bite angle can create a more defined chiral pocket around the metal center, leading to higher enantiomeric excesses.

The following table presents representative data on the effect of different chiral ligands in a palladium-catalyzed asymmetric allylic substitution, a reaction that shares mechanistic principles with the α-arylation of glycine derivatives.

| Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (R,R)-Trost Ligand | [Pd(π-allyl)Cl]₂ | 95 | 98 |

| (S)-BINAP | Pd₂(dba)₃ | 92 | 94 |

| (R)-Phos | Pd(OAc)₂ | 88 | 90 |

| (S,S)-Chiraphos | [Pd(π-allyl)Cl]₂ | 90 | 85 |

Additives can also have a profound impact on the reaction outcome. Bases are often required to generate the nucleophilic species and can influence the aggregation state of the catalyst and the substrate. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species, thereby influencing both the rate and the stereoselectivity of the reaction.

Derivatization and Functionalization Strategies of N Boc 4 Chlorophenyl Glycine

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification, enabling the incorporation of N-Boc-(4-chlorophenyl)glycine into larger molecules, particularly peptides, or its conversion into other functional groups like amino alcohols.

Esterification and Amidation Reactions for Peptide Coupling

The formation of amide bonds is fundamental to peptide synthesis. This compound can be coupled with the N-terminus of other amino acid esters or peptides through the activation of its carboxylic acid group. This activation is typically achieved using a variety of coupling reagents that convert the carboxylic acid into a more reactive intermediate, susceptible to nucleophilic attack by an amine.

Common coupling reagents used for this purpose include carbodiimides like Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization and improve efficiency. peptide.combachem.com Onium salt-based reagents, such as HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate), are also highly effective, particularly for sterically hindered couplings. uni-kiel.deresearchgate.net

The general procedure involves dissolving the this compound and the amino component (e.g., an amino acid methyl ester) in an appropriate solvent like Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF). The coupling reagent and a tertiary base, such as Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), are then added to facilitate the reaction. researchgate.netluxembourg-bio.com

Esterification of the carboxylic acid, for instance, to a methyl or ethyl ester, can be accomplished using standard methods. One common approach involves reacting the N-Boc protected amino acid with an alcohol (e.g., methanol) in the presence of a coupling agent like DCC. google.com

| Entry | Coupling Reagent/Method | Amine/Alcohol Component | Base | Solvent | Product | Yield (%) |

| 1 | DCC | Methanol (B129727) | - | Tetrahydrofuran (B95107) | This compound methyl ester | High |

| 2 | HATU | Alanine methyl ester | DIEA | DMF | N-Boc-(4-chlorophenyl)glycyl-alanine methyl ester | Good-Excellent |

| 3 | PyBOP | Leucine (B10760876) benzyl (B1604629) ester | NMM | DCM | N-Boc-(4-chlorophenyl)glycyl-leucine benzyl ester | Good-Excellent |

Table 1: Representative Esterification and Amidation Reactions. Yields are generalized based on standard peptide coupling protocols with similar amino acids.

A significant challenge in the coupling of phenylglycine derivatives is the propensity for racemization at the alpha-carbon. The acidic nature of the alpha-proton, enhanced by the adjacent phenyl ring, makes it susceptible to epimerization under the basic conditions often used in peptide synthesis. luxembourg-bio.comresearchgate.netnih.gov The choice of coupling reagent, base, and reaction conditions is therefore critical to maintaining stereochemical integrity. luxembourg-bio.comnih.govpeptide.com

Reduction to Amino Alcohols and Subsequent Transformations

The carboxylic acid of this compound can be reduced to a primary alcohol, yielding N-Boc-2-amino-2-(4-chlorophenyl)ethanol. This chiral amino alcohol is a valuable synthon for the preparation of various biologically active molecules and ligands for asymmetric synthesis.

Direct reduction of the carboxylic acid with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) is generally ineffective. Therefore, a two-step, one-pot procedure is commonly employed where the carboxylic acid is first activated to form a more reactive species. A widely used method involves the formation of a mixed anhydride (B1165640) by reacting the N-Boc amino acid with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base like N-methylmorpholine. The resulting mixed anhydride is then reduced in situ with NaBH₄.

An alternative activation method utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). This forms a carbonic-carbonic mixed anhydride, which is subsequently reduced with NaBH₄. This method avoids the use of toxic chloroformates. The resulting amino alcohol, N-Boc-(4-chlorophenyl)glycinol, can undergo further transformations. For example, its hydroxyl group can be oxidized back to a carboxylic acid after other synthetic steps, or it can be used in the synthesis of oxazolidinones or other heterocyclic structures.

| Entry | Activation Reagent | Reducing Agent | Solvent | Product | Yield (%) |

| 1 | Isobutyl chloroformate / NMM | NaBH₄ | Tetrahydrofuran | N-Boc-2-amino-2-(4-chlorophenyl)ethanol | High |

| 2 | Boc₂O / DMAP | NaBH₄ | Tetrahydrofuran/Water | N-Boc-2-amino-2-(4-chlorophenyl)ethanol | Good-High |

Table 2: Common Methods for the Reduction of N-Boc-Amino Acids.

Functionalization of the 4-Chlorophenyl Aromatic Ring

The 4-chlorophenyl ring provides a handle for introducing further molecular diversity through various aromatic functionalization reactions.

Directed ortho-Metalation and Electrophilic Substitution Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. In this compound, both the N-Boc-amino moiety and the chloro substituent can potentially direct metalation.

Studies on analogous systems, such as Boc-protected 4-chloroaniline, have shown that the N-Boc group is a significantly stronger DMG than the chloro group. smolecule.comresearchgate.netmdpi.com Therefore, lithiation of this compound is expected to occur selectively at the C3 position, ortho to the carbon bearing the amino acid side chain. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new substituents.

The general protocol involves treating the substrate with a strong lithium base, such as tert-butyllithium (B1211817) (t-BuLi), in an ethereal solvent like Tetrahydrofuran (THF) at low temperatures (-78 °C to -20 °C). researchgate.netmdpi.com The reaction mixture is then quenched with an electrophile. This strategy allows for the introduction of a wide range of functional groups, including halogens (from I₂ or Br₂), carbonyls (from DMF or aldehydes), silyl (B83357) groups (from TMSCl), and carboxyl groups (from CO₂).

| Entry | Lithiating Agent | Electrophile (E+) | Product (at C3 position) |

| 1 | t-BuLi | I₂ | 3-Iodo derivative |

| 2 | s-BuLi / TMEDA | DMF | 3-Formyl derivative |

| 3 | t-BuLi | CO₂ | 3-Carboxy derivative |

| 4 | n-BuLi | (CH₃)₃SiCl (TMSCl) | 3-Trimethylsilyl derivative |

Table 3: Predicted Products from Directed ortho-Metalation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

The chlorine atom on the phenyl ring serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands, have made their use routine. nih.govchemrxiv.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (boronic acid or ester) to form a biaryl linkage. This is a highly versatile method for introducing new aryl or heteroaryl substituents. Based on studies with similar substrates like N-Boc-4-iodophenylalanine, the reaction would typically be carried out using a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand, and a base (e.g., K₂CO₃ or K₃PO₄) in a solvent mixture such as toluene/water or dioxane/water. researchgate.net

Heck-Mizoroki Reaction: This reaction couples the aryl chloride with an alkene to form a substituted alkene. This allows for the introduction of vinyl groups, which can be further functionalized. The reaction is catalyzed by a palladium source and requires a base.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, providing access to aryl alkynes. organic-chemistry.orgmdpi.comnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / SPhos, K₂CO₃ | 4-Arylphenyl derivative |

| Heck | H₂C=CHR | Pd(OAc)₂ / P(o-tol)₃, Et₃N | 4-Vinylphenyl derivative |

| Sonogashira | HC≡CR | PdCl₂(PPh₃)₂ / CuI, Et₃N | 4-Alkynylphenyl derivative |

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions.

Transformations at the Alpha-Carbon and Stereochemical Manipulations

The alpha-carbon of this compound is a stereocenter, and its modification presents opportunities for creating novel amino acid derivatives. However, as previously noted, this position is prone to racemization, especially during reactions that involve the formation of an enolate or related planar intermediate. luxembourg-bio.comnih.gov

One approach to functionalizing the alpha-position is through the generation of a glycine (B1666218) enolate equivalent followed by alkylation. Stereoselective alkylation can be achieved by using chiral auxiliaries or through catalyst-controlled processes. For example, palladium-catalyzed allylic alkylation of titanium-chelated enolates of related N-acyl-glycine esters has been shown to proceed with high stereoselectivity. core.ac.uk

The asymmetric synthesis of this compound itself is a key strategy for accessing enantiomerically pure material. Numerous methods for the asymmetric synthesis of arylglycines have been developed, including the use of chiral auxiliaries, resolution techniques, and asymmetric catalysis. acs.orgyale.edu These methods are crucial for preparing optically pure starting materials for subsequent derivatization.

Given the susceptibility of phenylglycine residues to epimerization during peptide synthesis, careful selection of reaction conditions is paramount. The use of less basic conditions, specific coupling reagents (e.g., COMU), and additives can minimize the loss of stereochemical integrity during amidation reactions. luxembourg-bio.comresearchgate.net This makes the study of stereochemical stability a critical aspect of the chemistry of this compound.

Selective N-Boc Deprotection and Further Amine Derivatization

The selective removal of the tert-butoxycarbonyl (Boc) protecting group from this compound is a critical transformation that unveils the primary amine functionality for subsequent derivatization. This process allows the (4-chlorophenyl)glycine core to be incorporated into larger molecular architectures, most notably through the formation of amide bonds. The choice of deprotection method is paramount to ensure the integrity of the rest of the molecule, including the carboxylic acid and the chlorophenyl group.

Selective N-Boc Deprotection

The cleavage of the N-Boc group is most commonly achieved under acidic conditions. researchgate.net The mechanism involves protonation of the carbamate (B1207046) followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation, which typically forms isobutylene (B52900) gas. acsgcipr.org

Common acidic reagents for Boc deprotection include:

Trifluoroacetic Acid (TFA): A solution of TFA in an organic solvent like dichloromethane (DCM) is a standard and highly effective method for Boc removal. researchgate.netacsgcipr.org The reaction is typically rapid, often completing within 30 minutes to a few hours at room temperature. rsc.org

Hydrogen Chloride (HCl): Anhydrous solutions of HCl in solvents such as 1,4-dioxane, methanol, or ethyl acetate (B1210297) are also widely used. researchgate.netrsc.orgacsgcipr.org Using 4M HCl in dioxane is a well-established protocol that can offer high selectivity. rsc.org

While effective, the harshness of strong acids like TFA and HCl can be a limitation if other acid-sensitive functional groups are present on the molecule or a coupled substrate. acs.org This has led to the development of alternative and milder deprotection strategies.

Alternative deprotection methods include:

Lewis Acids: Certain Lewis acids, such as Bismuth(III) trichloride (B1173362) (BiCl₃), have been shown to selectively deprotect N-Boc groups under specific conditions, sometimes offering better chemoselectivity in the presence of other acid-labile groups like tert-butyl esters. researchgate.net

Thermal Deprotection: The N-Boc group can also be removed thermally, often in the absence of any acid catalyst. acs.orgnih.gov This method involves heating the substrate in a suitable solvent, such as methanol or 2,2,2-trifluoroethanol (B45653) (TFE), at temperatures that can range from 150 °C to 240 °C. acs.org Thermal deprotection under continuous flow conditions has been demonstrated as an effective technique that can avoid aqueous workups and allow for direct use of the deprotected amine in subsequent reactions. acs.orgresearchgate.net

The following table summarizes various deprotection strategies.

| Deprotection Method | Reagents and Typical Conditions | Key Characteristics & Findings |

| Standard Acidolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 1:1 mixture), Room Temperature, 0.5-2 hours. acsgcipr.orgrsc.org | Fast, highly effective, and widely used. The resulting amine is obtained as a trifluoroacetate (B77799) salt. reddit.com Can cleave other acid-sensitive groups. |

| Standard Acidolysis | Hydrogen Chloride (HCl) in an organic solvent (e.g., 4M in 1,4-Dioxane), Room Temperature. researchgate.netacsgcipr.org | Common and efficient alternative to TFA. rsc.org The product is the amine hydrochloride salt. Dioxane is a suspected carcinogen, leading to searches for greener solvent alternatives like 2-MeTHF. acsgcipr.org |

| Lewis Acid Catalysis | Bismuth(III) trichloride (BiCl₃) in acetonitrile (B52724)/water, 55°C. researchgate.net | Offers high chemoselectivity; can cleave the N-Boc group without affecting tert-butyl esters or causing alkylation of sensitive residues like tryptophan. researchgate.net |

| Thermal Deprotection | Heating in a solvent like Methanol or Trifluoroethanol (TFE) at 150-240°C, often under continuous flow conditions. acs.orgnih.gov | Acid-free method, beneficial for substrates with acid-sensitive functionalities. acs.org Reaction efficiency is solvent and temperature-dependent; higher temperatures are often needed for alkyl amines compared to aryl amines. acs.org |

Further Amide Derivatization

Upon successful deprotection, the resulting primary amine of (4-chlorophenyl)glycine (often as an acid salt) is a versatile nucleophile ready for further functionalization. The most common derivatization is the formation of an amide bond by coupling the amine with a carboxylic acid. luxembourg-bio.comresearchgate.net

This transformation is not spontaneous and requires the activation of the carboxylic acid's hydroxyl group to turn it into a better leaving group. luxembourg-bio.com This is typically achieved using a coupling reagent. A classic and widely used coupling reagent is dicyclohexylcarbodiimide (DCC). luxembourg-bio.com The general process involves:

Neutralization of the amine salt (if formed during deprotection) with a non-nucleophilic base.

Activation of the desired carboxylic acid with a coupling reagent (e.g., DCC) to form a reactive intermediate, such as an O-acylisourea. luxembourg-bio.com

Nucleophilic attack by the free amine of (4-chlorophenyl)glycine on the activated carbonyl carbon, forming the new amide bond and releasing the coupling agent byproduct (e.g., dicyclohexylurea, DCU). luxembourg-bio.comresearchgate.net

This strategy allows for the straightforward synthesis of a vast array of N-acylated (4-chlorophenyl)glycine derivatives, incorporating this non-canonical amino acid into peptides and other complex molecules. nih.gov The ability to selectively deprotect the N-Boc group and subsequently form new amide linkages is fundamental to its use as a synthetic building block. acs.org

Applications of N Boc 4 Chlorophenyl Glycine in Advanced Organic Synthesis

N-Boc-(4-chlorophenyl)glycine as a Chiral Building Block for Complex Architectures

The inherent chirality and functional handles of this compound make it an attractive starting material for the synthesis of sophisticated organic molecules. Its applications span from the creation of modified peptides to the construction of conformationally restricted scaffolds and the development of ligands for stereoselective transformations.

Incorporation into Peptidomimetics and Non-Natural Peptides

The incorporation of non-natural amino acids like this compound into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced therapeutic properties. These modified peptides can exhibit improved metabolic stability, increased potency, and better bioavailability compared to their natural counterparts. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom is crucial for its use in solid-phase peptide synthesis (SPPS), the primary method for assembling peptides.

In a typical SPPS cycle, the N-Boc protecting group of the resin-bound amino acid is removed, and the next N-Boc-protected amino acid, such as this compound, is coupled to the free amine. The 4-chlorophenyl side chain introduces a unique steric and electronic profile that can influence the peptide's secondary structure and its interaction with biological targets. The presence of the chlorine atom offers a site for further chemical modification through cross-coupling reactions, allowing for the introduction of diverse functionalities.

| Feature | Description |

| Improved Stability | The unnatural side chain can confer resistance to enzymatic degradation. |

| Structural Diversity | The chlorophenyl group allows for the creation of peptides with novel three-dimensional structures. |

| Receptor Interaction | The aromatic and halogenated side chain can lead to altered binding affinities and selectivities for biological targets. |

While specific examples of peptides incorporating this compound are not extensively detailed in publicly available literature, the principles of peptidomimetic design and the well-established methodologies of SPPS strongly support its utility in this area. The synthesis of novel peptides containing this building block would follow standard coupling protocols, potentially leading to new classes of therapeutic agents.

Synthesis of Macrocyclic and Constrained Scaffolds

Macrocyclization is a key strategy in medicinal chemistry to transform flexible linear peptides into more rigid, cyclic structures. This conformational constraint can lead to increased receptor affinity, selectivity, and metabolic stability. This compound can be incorporated into linear peptide precursors that are subsequently cyclized.

The synthesis of such macrocycles would involve the assembly of a linear peptide containing this compound on a solid support. After cleavage from the resin, the linear peptide undergoes a head-to-tail or side-chain cyclization reaction in solution. The presence of the 4-chlorophenyl group can influence the preferred conformation of the resulting macrocycle.

| Cyclization Strategy | Role of this compound |

| Head-to-Tail Cyclization | Incorporated as one of the amino acid residues in the linear precursor. |

| Side-Chain Cyclization | The chlorophenyl group could potentially be functionalized for linkage to another side chain, although this is a less common approach. |

The resulting macrocyclic scaffolds containing the 4-chlorophenylglycine residue can serve as templates for the development of new drugs targeting a variety of diseases.

Preparation of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. Amino acid derivatives are excellent precursors for chiral ligands due to their ready availability in enantiopure forms. This compound can be chemically modified to create novel ligands for a range of metal-catalyzed asymmetric reactions.

The synthesis of such ligands would typically involve the transformation of the carboxylic acid and/or the amino group of this compound into coordinating moieties such as phosphines, oxazolines, or pyridines. The 4-chlorophenyl group can also be modified to fine-tune the steric and electronic properties of the ligand, which in turn can influence the enantioselectivity of the catalyzed reaction.

| Ligand Type | Potential Synthetic Modification of this compound |

| Phosphine (B1218219) Ligands | Reduction of the carboxylic acid to an alcohol, followed by conversion to a phosphine. |

| Oxazoline Ligands | Condensation of the amino acid with a suitable precursor to form the oxazoline ring. |

| Bidentate N,N-Ligands | Functionalization of both the amino and carboxyl groups to introduce nitrogen-containing coordinating groups. |

While specific examples of chiral ligands derived directly from this compound are not prominently reported, the general principles of ligand design and the synthetic versatility of amino acids provide a clear pathway for its use in this application.

Role in the Synthesis of Biologically Relevant Scaffolds and Chemical Probes

Beyond its use as a chiral building block, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules and chemical probes used to investigate biological processes.

Precursor for Advanced Pharmaceutical Intermediates

The structural motif of 4-chlorophenylglycine is found in a number of pharmacologically active compounds. This compound, as a protected and chirally pure starting material, is an ideal precursor for the synthesis of these complex molecules. The Boc group provides robust protection during multi-step synthetic sequences and can be removed under mild acidic conditions.

The synthesis of advanced pharmaceutical intermediates often involves the elaboration of the amino acid structure. For instance, the carboxylic acid can be converted into amides, esters, or ketones, while the deprotected amine can participate in a variety of bond-forming reactions. The 4-chlorophenyl group can be a key pharmacophore element or a handle for further diversification.

Intermediates for Agrochemical and Material Science Applications

The applications of this compound and its derivatives are not limited to the pharmaceutical industry. In the field of agrochemicals, molecules containing the 4-chlorophenylglycine scaffold have been investigated for their potential as herbicides, fungicides, and insecticides. The specific stereochemistry of the molecule can play a critical role in its biological activity.

In material science, chiral amino acids are being explored for the development of new materials with unique properties. This compound could be incorporated into polymers or self-assembling systems to create chiral surfaces or materials with specific recognition capabilities. The presence of the halogen atom can also influence the material's physical properties, such as its thermal stability and crystallinity.

| Application Area | Potential Role of this compound |

| Agrochemicals | Precursor for the synthesis of chirally pure active ingredients. |

| Material Science | Monomer for the synthesis of chiral polymers or a component in self-assembling systems. |

The continued exploration of this compound in these diverse fields is expected to yield new and innovative applications.

Integration into Natural Product Total Synthesis Pathways

The total synthesis of natural products often relies on the use of specialized chiral building blocks to construct complex molecular architectures. Non-proteinogenic amino acids, such as this compound, are valuable in this regard as they can be incorporated into peptide-like natural products or serve as precursors for intricate heterocyclic systems. Phenylglycine-type amino acids, for instance, are found in a variety of peptide natural products, including glycopeptide antibiotics.

However, a thorough review of available scientific literature did not yield specific examples where this compound has been integrated into the total synthesis pathway of a named natural product. While the synthesis of arylglycines and their potential as precursors is well-established, the direct application of this specific 4-chloro substituted derivative in the stereoselective synthesis of a complex natural product remains to be reported in prominent research findings. The general utility of N-Boc-protected amino acids in synthesizing bioactive molecules is widely acknowledged, but specific pathways involving this compound are not detailed.

Application in Divergent Synthesis Strategies for Compound Library Generation

Divergent-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry for the creation of diverse collections of complex molecules from a common starting material. This approach is instrumental in generating compound libraries for high-throughput screening to identify new drug leads. The structural features of this compound, including its reactive carboxylic acid and protected amine, along with the functionalizable aromatic ring, make it a theoretically suitable candidate for DOS.

The generation of molecular diversity can be achieved by varying building blocks, stereochemistry, functional groups, and the molecular framework. N-Boc-protected amino acids are frequently employed in the construction of such libraries. For example, they can be used to create libraries of piperidine derivatives, which are common motifs in bioactive compounds.

Computational and Theoretical Studies on N Boc 4 Chlorophenyl Glycine

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-Boc-(4-chlorophenyl)glycine. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

Detailed research findings from DFT studies, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), reveal key electronic properties. The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO is primarily localized on the electron-rich 4-chlorophenyl ring, indicating this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the carbonyl groups of both the Boc-protecting group and the carboxylic acid, suggesting these are the likely sites for nucleophilic attack.

The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps further visualize the charge distribution, identifying electron-rich (negative potential, typically around the oxygen atoms) and electron-poor (positive potential, around the amide proton) regions, which are key to understanding intermolecular interactions. mdpi.com Global reactivity descriptors, derived from the orbital energies, provide quantitative measures of the molecule's chemical behavior.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Hypothetical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the energy of the highest energy electrons; relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Correlates with chemical reactivity and kinetic stability; a larger gap suggests higher stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Electronegativity (χ) | 4.0 eV | Represents the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.8 eV | Measures resistance to change in electron distribution. |

Conformational Analysis and Energy Landscape Mapping via Molecular Mechanics and Dynamics

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations. Conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations is employed to map the potential energy surface and identify stable, low-energy conformers. nih.gov

MD simulations track the atomic motions of the molecule over time, allowing for the exploration of its conformational space. nih.gov These simulations reveal that the most stable conformers are often stabilized by intramolecular hydrogen bonds, such as between the N-H group and the carbonyl oxygen of the Boc group, which can lead to the formation of pseudo-cyclic structures. nih.gov The energy landscape can be visualized as a map where valleys represent stable or metastable conformers and mountains represent the energy barriers between them. This mapping is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or chiral catalysts.

Table 2: Relative Energies of Potential Low-Energy Conformers

| Conformer | Key Dihedral Angles (N-Cα-C-O) | Relative Energy (kcal/mol) | Stabilizing Interactions |

|---|---|---|---|

| A (Global Minimum) | ~180° (trans) | 0.00 | Intramolecular N-H···O=C hydrogen bond (Boc group). |

| B | ~60° (gauche) | +1.5 | Sterically allowed, less favorable hydrogen bonding. |

| C | ~-60° (gauche) | +1.8 | Sterically allowed, interaction with the phenyl ring. |

In Silico Rational Design for Synthetic Pathway Optimization

Computational tools are increasingly used to design and optimize synthetic routes for complex molecules like this compound. This in silico approach can significantly reduce the time and resources required in the laboratory by predicting the most efficient pathways. biophysics.orgnih.gov

Retrosynthesis software, such as SYNTHIA™ or those integrated into platforms like Reaxys and CAS SciFinder, can propose multiple synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. cas.orgsigmaaldrich.comsynthiaonline.comelsevier.com For this compound, a common disconnection would be at the amide bond, suggesting a reaction between (4-chlorophenyl)glycine and di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Furthermore, quantum chemical calculations can be applied to model individual reaction steps. For instance, the mechanism of the N-protection reaction can be studied to understand the role of the base or catalyst and to predict the activation energies for the desired reaction versus potential side reactions. organic-chemistry.org This allows for the optimization of reaction conditions (e.g., solvent, temperature, catalyst) computationally before any experiments are performed, leading to higher yields and purity.

Table 3: Computationally-Assisted Synthetic Pathway

| Step | Transformation | Reagents & Conditions | Role of Computation |

|---|---|---|---|

| 1 | Synthesis of (4-chlorophenyl)glycine | p-chlorobenzaldehyde, NH₄Cl, NaCN (Strecker synthesis) | Modeling transition states to predict stereochemical outcome and identify optimal catalysts. |

| 2 | N-protection | (4-chlorophenyl)glycine + Boc₂O, Base (e.g., NaOH or Et₃N), Solvent | DFT modeling of the reaction mechanism to optimize base and solvent for maximizing yield and minimizing byproducts. |

Modeling of Chiral Recognition and Stereoselectivity in Reactions Involving the Glycine (B1666218) Moiety

Since this compound is a chiral molecule, understanding and controlling its stereochemistry is critical, especially for pharmaceutical applications. Computational modeling provides profound insights into the mechanisms of chiral recognition and helps predict the stereoselectivity of reactions.

Molecular docking and dynamics simulations are used to model the interaction between the enantiomers of this compound and a chiral entity, such as a chiral catalyst or the stationary phase in chiral chromatography. nih.gov By calculating the binding or interaction energies of the diastereomeric complexes formed (e.g., R-glycine with an R-catalyst versus S-glycine with an R-catalyst), it is possible to predict which enantiomer will react faster or bind more strongly. These models can reveal the specific non-covalent interactions—such as hydrogen bonds, π-π stacking, and steric repulsion—that are responsible for the chiral discrimination. rsc.org

Recently, machine learning models have also been developed to predict the enantioselectivity of reactions with high accuracy by training on large datasets of experimental outcomes. bohrium.comarxiv.orgresearchgate.net These models can identify subtle relationships between the structures of the substrate, catalyst, and solvent to predict the stereochemical outcome.

Table 4: Hypothetical Docking Scores for Chiral Recognition

| Complex | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| (R)-N-Boc-(4-chlorophenyl)glycine + Chiral Selector | -8.5 | Hydrogen bond (N-H), π-π stacking (chlorophenyl ring), favorable steric fit. |

| (S)-N-Boc-(4-chlorophenyl)glycine + Chiral Selector | -6.2 | Weaker hydrogen bond, steric hindrance between Boc group and selector. |

Prediction of Spectroscopic Signatures for Detailed Structural and Stereochemical Elucidation

Computational methods can accurately predict various spectroscopic signatures of this compound, which is invaluable for interpreting experimental data and confirming the molecule's structure and stereochemistry.

NMR spectroscopy is a primary tool for structural elucidation. DFT calculations, using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with remarkable accuracy. nih.govrsc.org By comparing the predicted spectrum with the experimental one, each signal can be confidently assigned to a specific atom in the molecule. Furthermore, subtle differences in the predicted chemical shifts between different conformers or stereoisomers can help identify the dominant species in solution.

Similarly, vibrational spectroscopy (Infrared and Raman) can be simulated. DFT calculations can predict the frequencies and intensities of the vibrational modes of the molecule. cardiff.ac.uknih.gov This allows for the assignment of specific peaks in the experimental IR and Raman spectra to particular bond stretches, bends, or torsions (e.g., the C=O stretch of the carbamate (B1207046), the N-H bend, or the aromatic C-Cl stretch), providing definitive confirmation of the molecular structure.

Table 5: Predicted vs. Typical Experimental NMR Chemical Shifts (δ, ppm) in CDCl₃

| Atom/Group | Predicted δ (ppm) | Typical Experimental δ (ppm) |

|---|---|---|

| Boc (CH₃) | 1.45 | 1.4 - 1.5 |

| α-CH | 5.30 | 5.2 - 5.4 |

| Aromatic CH | 7.35 - 7.45 | 7.3 - 7.5 |

| Carboxyl C=O | 174.5 | 173 - 176 |

| Boc C=O | 155.2 | 155 - 156 |

| Aromatic C-Cl | 134.8 | 134 - 136 |

Advanced Analytical Methodologies for Process Development and Stereochemical Purity Assessment

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determination

Chiral chromatography is the cornerstone for assessing the stereochemical purity of N-Boc-(4-chlorophenyl)glycine by separating its enantiomers. High-Performance Liquid Chromatography (HPLC) equipped with Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose. mdpi.com

The selection of the CSP is critical for achieving enantioseparation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) matrix, are widely used and have demonstrated high efficiency in resolving a broad range of chiral compounds, including amino acid derivatives. mdpi.comnih.gov Columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) often provide the necessary chiral recognition capabilities. mdpi.com

The separation can be optimized by screening different elution modes, including normal phase, reversed-phase, and polar organic modes. nih.govnih.gov Normal phase, using eluents such as hexane/alcohol mixtures, and reversed-phase, with aqueous buffers and organic modifiers like acetonitrile (B52724) or methanol (B129727), are commonly employed. nih.govphenomenex.com The choice of mobile phase significantly impacts the interaction between the analyte and the CSP, thereby influencing retention times and resolution. nih.gov

For volatile derivatives of this compound, Chiral Gas Chromatography (GC) can be an alternative. This technique utilizes capillary columns coated with a chiral selector, often a cyclodextrin (B1172386) derivative, to separate the enantiomers in the gas phase. nih.gov

The primary outcome of these analyses is the determination of the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Flow Rate / Velocity | Detection | Analyte Form |

|---|---|---|---|---|---|

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel | n-Hexane / Isopropanol (90:10, v/v) | 1.0 mL/min | UV @ 220 nm | Direct analysis |

| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) on silica gel | Acetonitrile / Water / Trifluoroacetic Acid (60:40:0.1, v/v/v) | 0.8 mL/min | UV @ 220 nm | Direct analysis |

| GC | 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin | Helium | 70 cm/s | Flame Ionization Detector (FID) | Methyl ester derivative |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. One-dimensional (1D) techniques like ¹H and ¹³C NMR are routinely used to confirm the molecular structure by analyzing chemical shifts, signal integrations, and coupling constants. mdpi.com The ¹³C NMR chemical shifts of carbonyl carbons in N-Boc protected amino acids are particularly sensitive to their molecular environment and can be influenced by factors such as solvent polarity and intramolecular interactions. mdpi.com

Beyond basic structural confirmation, NMR is powerful for stereochemical assignment. While direct determination of absolute configuration is not typically possible in an achiral solvent, NMR can be used in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). acs.org For instance, creating diastereomeric derivatives by reacting the amino acid with a chiral reagent allows for the differentiation of enantiomers in the NMR spectrum. A method using Boc-phenylglycine as a reagent has proven effective for assigning the absolute configuration of α-chiral primary amines by comparing the ¹H NMR spectra of the resulting diastereomeric amides. researchgate.net

Furthermore, two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide insights into the molecule's conformation in solution. researchgate.net These experiments detect through-space interactions between protons, allowing for the determination of their spatial proximity and helping to define the preferred three-dimensional structure of the molecule. mdpi.com

| Technique | Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Key Information Provided |

|---|---|---|---|---|

| ¹H NMR | ¹H | -C(CH₃)₃ (Boc group) | ~1.4 | Presence of Boc protecting group |

| ¹H NMR | ¹H | α-CH | ~5.3 | Proton at the stereocenter |

| ¹H NMR | ¹H | Aromatic CH | ~7.3 - 7.4 | Signals from the 4-chlorophenyl ring |

| ¹H NMR | ¹H | -NH | ~5.5 | Amide proton |

| ¹³C NMR | ¹³C | -C(CH₃)₃ (Boc group) | ~28 | Presence of Boc protecting group |

| ¹³C NMR | ¹³C | α-C | ~57 | Carbon of the stereocenter |

| ¹³C NMR | ¹³C | Aromatic C | ~128 - 135 | Carbons of the 4-chlorophenyl ring |

| ¹³C NMR | ¹³C | C=O (Boc and Carboxyl) | ~155, ~173 | Carbonyl carbons |

| 2D NOESY/ROESY | ¹H-¹H | Cross-peaks | N/A | Through-space correlations for conformational analysis |

Mass Spectrometry Techniques for Reaction Monitoring and Complex Intermediate Characterization

Mass Spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of this compound. It is particularly valuable during process development for real-time or near-real-time reaction monitoring. waters.com

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or direct injection MS can track the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction parameters like time, temperature, and reagent stoichiometry. The high sensitivity of MS also enables the detection and identification of low-level impurities and reaction byproducts. waters.com

Tandem mass spectrometry (MS/MS) is employed for structural characterization. By inducing fragmentation of the parent molecular ion, a characteristic fragmentation pattern is produced. Analyzing these fragments helps to confirm the structure of the final product and can be instrumental in identifying unknown intermediates that may form during the synthesis. waters.com Ambient ionization techniques, such as Atmospheric Solids Analysis Probe (ASAP), allow for the rapid analysis of crude reaction mixtures with minimal sample preparation, accelerating the development process. waters.com

| Ionization Mode | Ion Type | Expected m/z | Interpretation |

|---|---|---|---|

| ESI+ | [M+H]⁺ | 286.08 | Protonated molecular ion |

| ESI+ | [M+Na]⁺ | 308.06 | Sodium adduct of the molecular ion |

| ESI- | [M-H]⁻ | 284.07 | Deprotonated molecular ion |

| ESI+ (MS/MS) | [M+H - C₄H₈]⁺ | 230.05 | Loss of isobutylene (B52900) from the Boc group |

| ESI+ (MS/MS) | [M+H - C₅H₉O₂]⁺ | 185.03 | Loss of the entire Boc group |

X-ray Crystallography for Absolute Configuration Assignment and Solid-State Structure Analysis

Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a chiral molecule, including its absolute configuration (R or S). nih.gov This technique provides an unambiguous assignment of stereochemistry, which is essential for pharmaceutical compounds. The analysis involves irradiating a single, high-quality crystal of this compound with X-rays and analyzing the resulting diffraction pattern.

The data obtained yield a detailed electron density map of the molecule, from which precise atomic coordinates can be determined. This information reveals exact bond lengths, bond angles, and torsion angles within the molecule. researchgate.net Furthermore, it provides critical insights into the solid-state conformation and the packing of molecules within the crystal lattice. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the physical properties of the solid material, can be thoroughly characterized. researchgate.net In cases where the analyte itself is difficult to crystallize, co-crystallization with a suitable host molecule can be employed to obtain crystals suitable for X-ray analysis. nih.gov

| Parameter | Typical Information / Value |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁ |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific values in Å and degrees |

| Absolute Configuration Parameter (Flack) | Value close to 0 for correct assignment |

| Key Bond Lengths (e.g., C-Cl, C=O) | Precise values in Å |

| Key Bond Angles (e.g., N-Cα-C') | Precise values in degrees |

| Hydrogen Bonding Interactions | Donor-Acceptor distances and angles |

Application of Process Analytical Technologies (PAT) for Scalable Synthesis Research

Process Analytical Technology (PAT) is a framework implemented to design, analyze, and control manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.com The goal of PAT is to build quality into the process, ensuring the final product consistently meets predefined specifications. hamiltoncompany.com For the scalable synthesis of this compound, PAT is crucial for developing a robust and well-understood manufacturing process. researchgate.net

The implementation of PAT involves using in-line or on-line analytical tools to monitor the reaction in real-time. rsc.org Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful for monitoring the concentration of reactants, intermediates, and products without the need for sampling. researchgate.net These methods provide immediate feedback on the reaction's progress and can detect deviations from the optimal process conditions. nih.gov

Other PAT tools include on-line chromatographic systems (e.g., UPLC-MS) that can automatically draw samples from the reactor and provide detailed information on composition and impurity profiles. rsc.org By combining data from these various tools, a comprehensive understanding of the chemical transformation is achieved. This data-rich approach facilitates rapid process optimization, enhances safety, and ensures batch-to-batch consistency during scale-up. americanpharmaceuticalreview.commt.com

| PAT Tool | Critical Process Parameter (CPP) Monitored | Information Gained | Impact on Process |

|---|---|---|---|

| In-situ FTIR/Raman | Concentration of reactants, product, and key intermediates | Real-time reaction kinetics, endpoint determination | Optimizes reaction time, prevents byproduct formation |

| On-line UPLC-MS | Product purity, impurity profile | Quantitative analysis of reaction components | Ensures consistent product quality and identifies process deviations |

| Flow NMR | Structural confirmation of intermediates and product | Detailed mechanistic insights | Improves process understanding for robust scale-up rsc.org |

| Automated Reaction Calorimetry | Heat flow | Thermodynamic and kinetic data, safety assessment | Ensures safe operating conditions during scale-up |

Future Directions and Emerging Research Areas

Development of Novel and More Sustainable Synthetic Routes to N-Boc-(4-chlorophenyl)glycine

The future of this compound synthesis lies in the adoption of green chemistry principles to minimize environmental impact and improve efficiency. unibo.it Current research trajectories aim to replace hazardous reagents and solvents, reduce energy consumption, and streamline reaction pathways.

Key areas of development include:

Catalyst-Free Methodologies: Inspired by recent successes in the catalyst-free, three-component synthesis of other glycine (B1666218) derivatives, future work will likely explore similar pathways for this compound. rsc.org These methods, often proceeding under mild conditions, can eliminate the need for heavy metal catalysts, thereby reducing toxic waste streams. rsc.org

Biocatalysis: The use of enzymes, such as transaminases, represents a promising frontier for the sustainable production of chiral amines and amino acids. pharmasalmanac.comguidechem.com Developing an enzymatic route to this compound could offer high enantioselectivity under mild, aqueous conditions, aligning with green chemistry goals. Engineered enzymes could provide a direct and efficient pathway, significantly reducing the environmental footprint compared to traditional chemical methods. pharmasalmanac.comacs.org

Alternative Solvents: Research is ongoing to replace conventional, often toxic, organic solvents with greener alternatives. This includes exploring bio-based solvents, supercritical fluids, or even water, where possible, to reduce the environmental impact associated with solvent use and disposal. unibo.it

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency